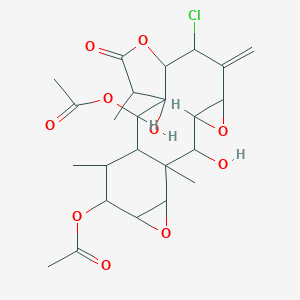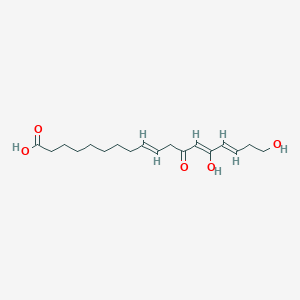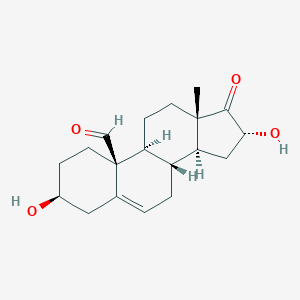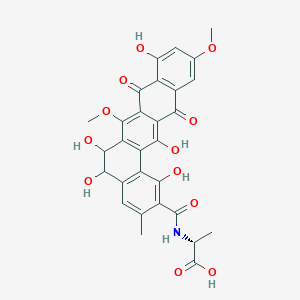
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of key enzymes involved in various metabolic pathways. This leads to a decrease in the production of reactive oxygen species and other harmful molecules, resulting in the observed antioxidant and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- in lab experiments is its high purity and high yield. This makes it easy to obtain the compound in large quantities for use in various experiments. In addition, the compound exhibits significant antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making it a versatile compound for use in various research applications. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and toxicity levels of the compound.
Direcciones Futuras
There are several future directions for research on 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-. One direction is to further study the mechanism of action of the compound to gain a better understanding of its biochemical and physiological effects. Another direction is to study the potential applications of the compound in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safe dosage and toxicity levels of the compound to ensure its safety for use in clinical applications. Overall, the potential applications of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- make it an exciting compound for future research and development.
Métodos De Síntesis
The synthesis of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves the reaction of hept-2-en-1-one with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been studied extensively for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. The compound has also been studied for its potential anticancer activity. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
126335-02-2 |
|---|---|
Nombre del producto |
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- |
Fórmula molecular |
C16H17N3.ClH |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(Z)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylhept-2-en-1-one |
InChI |
InChI=1S/C15H18N4OS/c1-2-3-9-13(21-15-18-17-11-19(15)16)10-14(20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,16H2,1H3/b13-10- |
Clave InChI |
RJNUFSZVSJUMSN-RAXLEYEMSA-N |
SMILES isomérico |
CCCC/C(=C/C(=O)C1=CC=CC=C1)/SC2=NN=CN2N |
SMILES |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
SMILES canónico |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
Sinónimos |
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)